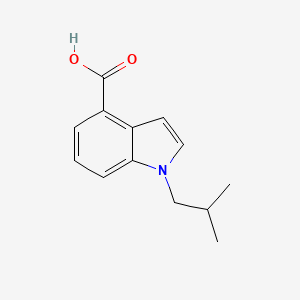
N1-Ethyl-N1-methylbenzene-1,3-diamine
Overview
Description
“N1-Ethyl-N1-methylbenzene-1,3-diamine” is an organic compound . It belongs to the class of organic compounds known as dialkylamines . These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen .
Molecular Structure Analysis
The molecular structure of “N1-Ethyl-N1-methylbenzene-1,3-diamine” is represented by the InChI code:1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . Physical And Chemical Properties Analysis
“N1-Ethyl-N1-methylbenzene-1,3-diamine” has a molecular weight of 150.22 . The compound is liquid at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
N1-Ethyl-N1-methylbenzene-1,3-diamine and its analogs, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), exhibit potent anti-inflammatory properties. Studies have shown that BMD significantly inhibits nitric oxide (NO) production in macrophages, indicating its potential in treating NO-associated inflammatory diseases. The suppression of nuclear factor-kappaB (NF-kappaB) activation, a critical pathway in inflammatory responses, has been documented as a mechanism behind the anti-inflammatory action of this compound. Additionally, BMD and its analogs like JSH-21 have shown inhibitory effects on lipopolysaccharide (LPS)-induced DNA binding activity and transcriptional activity of NF-kappaB, implying their role in down-regulating inducible nitric oxide synthase (iNOS) expression at the transcription level (Shin et al., 2005), (Min et al., 2004).
Applications in Organic Light Emitting Diodes (OLEDs)
Novel redox-active polyimides with noncoplanar carbazole units, derived from aromatic diamine monomers like N1-(4-aminophenyl)-N1-(9-ethyl-9H-carbazol-3-yl)benzene-1,4-diamine, have been synthesized for potential use as hole transporting materials in OLEDs. These polyimides display high thermal stability, blue light emission, and stable electrochemical properties, making them attractive candidates for use in high-performance OLEDs (Iqbal et al., 2016).
CO2 Adsorption
Compounds like N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine have been utilized to create CO2 adsorbents. These adsorbents exhibit improved CO2 adsorption capacity and efficiency, demonstrating potential applications in carbon capture and environmental remediation (Sim et al., 2020).
Chemical Synthesis and Characterization
N1-Ethyl-N1-methylbenzene-1,3-diamine derivatives have been synthesized and characterized for various chemical properties. Studies have examined their densities, viscosities, solute-solvent interactions, and structural factors in different solvents, providing valuable insights into their potential applications in chemical processes (Zhu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-N-ethyl-3-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLENCEZNJXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655798 | |
| Record name | N~1~-Ethyl-N~1~-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-N1-methylbenzene-1,3-diamine | |
CAS RN |
1093107-97-1 | |
| Record name | N~1~-Ethyl-N~1~-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)


![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)





